![molecular formula C15H16ClNO3 B2465370 3-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide CAS No. 2309574-56-7](/img/structure/B2465370.png)
3-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide
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Description
3-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as CDF. The purpose of
Scientific Research Applications
- Findings : In vitro studies have demonstrated that some synthesized derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activities. These properties make them promising candidates for combating oxidative stress-related conditions .
- Findings : In vitro tests revealed its inhibitory effects against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs .
- Applications : This compound could enhance material properties or serve as a building block for industrial processes .
Antioxidant Activity
Antibacterial Properties
Industrial Applications
Anti-Inflammatory Potential
properties
IUPAC Name |
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-6-13(10(2)20-9)14(18)8-17-15(19)11-4-3-5-12(16)7-11/h3-7,14,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLENNMWOHNUMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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